molecular formula C12H15BrN2O2 B3173577 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide CAS No. 947240-24-6

4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide

Cat. No.: B3173577
CAS No.: 947240-24-6
M. Wt: 299.16 g/mol
InChI Key: XWBNGSFXHJUGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide is a useful research compound. Its molecular formula is C12H15BrN2O2 and its molecular weight is 299.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-bromoacetyl)amino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-8(2)14-12(17)9-3-5-10(6-4-9)15-11(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBNGSFXHJUGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Notes and Protocols for 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide in Activity-Based Protein Profiling (ABPP)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Protein Function with Covalent Probes

Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic technology to study the functional state of enzymes and other proteins directly in complex biological systems.[1][2] Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes chemical probes to covalently label active proteins, providing a direct readout of their functional status.[1][3] This approach is invaluable for identifying novel drug targets, elucidating mechanisms of action, and discovering biomarkers.[4][5]

This guide focuses on the application of a novel putative covalent probe, 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide , in ABPP workflows. This compound features a bromoacetyl reactive group, a well-established electrophile that can covalently modify nucleophilic amino acid residues, most notably cysteine.[2][6] The N-isopropylbenzamide scaffold likely serves as a recognition element that directs the probe to specific protein binding pockets.

Here, we present a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize and utilize 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide for target discovery and validation using both gel-based and mass spectrometry-based ABPP platforms. We will delve into the rationale behind the experimental design, providing detailed protocols and data interpretation strategies to empower your research.

Probe Chemistry and Putative Mechanism of Action

The efficacy of an activity-based probe is dictated by its chemical architecture. 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide is designed with two key functional components:

  • The "Warhead": 2-Bromoacetyl Group: This electrophilic moiety is the reactive center of the probe. Bromoacetamides are known to be reactive towards nucleophilic amino acids.[7] The primary target for this warhead is expected to be the thiol group of cysteine residues, which are highly nucleophilic at physiological pH.[2][6] The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of a stable thioether bond and the release of a bromide ion. This covalent and irreversible interaction allows for the durable labeling of target proteins.

  • The "Scaffold": 4-Amino-N-isopropylbenzamide: This part of the molecule is hypothesized to provide the initial non-covalent interactions that guide the probe to a specific protein binding site. The benzamide core can participate in hydrogen bonding and hydrophobic interactions within a protein's active or binding site.[7][8] The specificity of the probe is largely determined by how well this scaffold fits into the binding pocket of a protein.

The proposed mechanism of covalent modification is a two-step process:

  • Reversible Binding: The probe first reversibly binds to the target protein, driven by non-covalent interactions between the benzamide scaffold and the protein's binding pocket.

  • Irreversible Covalent Bonding: Once bound, the proximity and orientation of the bromoacetyl "warhead" facilitate a covalent reaction with a nearby nucleophilic residue, typically a cysteine, leading to permanent labeling of the protein.

Mechanism_of_Action cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Probe 4-[(2-Bromoacetyl)amino]- N-isopropylbenzamide Protein Target Protein (with Cysteine) Probe->Protein Non-covalent interaction Complex Probe-Protein Complex Labeled_Protein Covalently Labeled Protein Complex->Labeled_Protein Nucleophilic attack by Cysteine

Putative two-step mechanism of protein labeling.

Initial Probe Characterization: A Prerequisite for Meaningful Results

Before embarking on proteome-wide studies, it is crucial to characterize the reactivity and stability of the novel probe. This initial validation ensures that the observed labeling is due to a specific covalent interaction.

Protocol 1: In Vitro Reactivity Assay with a Model Protein

This protocol uses a commercially available protein rich in cysteine residues (e.g., Bovine Serum Albumin - BSA) to confirm the probe's ability to covalently label proteins.

Materials:

  • 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide (stock solution in DMSO)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • SDS-PAGE loading buffer

  • Coomassie Brilliant Blue stain or fluorescent protein stain

Procedure:

  • Prepare a 1 mg/mL solution of BSA in PBS.

  • In separate microcentrifuge tubes, add 50 µL of the BSA solution.

  • To each tube, add the probe at final concentrations ranging from 1 µM to 100 µM. Include a DMSO-only control.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction by adding 20 µL of SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Resolve the protein samples by SDS-PAGE.

  • Stain the gel with Coomassie Brilliant Blue or a fluorescent stain to visualize the protein bands.

Expected Outcome: A concentration-dependent increase in the molecular weight of BSA upon incubation with the probe, appearing as a slight upward shift of the BSA band on the gel, would indicate covalent modification.

Gel-Based Activity-Based Protein Profiling (ABPP)

Gel-based ABPP is a straightforward and widely used method for visualizing the protein targets of a probe in a complex proteome.[9] This technique is excellent for initial screening and for optimizing labeling conditions. To visualize the labeled proteins, a reporter tag (e.g., a fluorophore or biotin) must be incorporated. If 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide is not already functionalized with a reporter, a "two-step" labeling approach using a version of the probe containing a clickable handle (e.g., an alkyne or azide) is recommended.

Gel_Based_ABPP_Workflow Lysate Prepare Cell or Tissue Lysate Incubate Incubate with Alkyne-Probe (Clickable version of the probe) Lysate->Incubate Click Click Chemistry: Add Azide-Fluorophore Incubate->Click SDS_PAGE Resolve by SDS-PAGE Click->SDS_PAGE Scan In-Gel Fluorescence Scanning SDS_PAGE->Scan Analyze Analyze Labeled Bands Scan->Analyze

Workflow for gel-based ABPP using a clickable probe.
Protocol 2: Gel-Based ABPP of Cell Lysates

Materials:

  • Alkyne-functionalized 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide (stock in DMSO)

  • Cell lysate (e.g., from a cancer cell line) in PBS

  • Azide-fluorophore (e.g., Azide-TAMRA)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE system

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Prepare cell lysate at a concentration of 1-2 mg/mL in PBS.

  • Probe Labeling:

    • Aliquot 50 µL of the cell lysate into microcentrifuge tubes.

    • Add the alkyne-probe at various final concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO control.

    • Incubate for 30-60 minutes at room temperature.

  • Click Chemistry:

    • Prepare a "click mix" containing CuSO₄, TCEP, TBTA, and the azide-fluorophore.

    • Add the click mix to each labeled lysate sample.

    • Incubate for 1 hour at room temperature, protected from light.

  • Analysis:

    • Quench the reaction with SDS-PAGE loading buffer and boil.

    • Separate the proteins by SDS-PAGE.

    • Scan the gel using a fluorescence scanner at the appropriate wavelength for the chosen fluorophore.

Data Interpretation: Fluorescent bands on the gel represent proteins that have been covalently labeled by the probe. The intensity of the bands should correlate with the concentration of the probe used. These bands can be excised for identification by mass spectrometry.[9]

ParameterRecommended RangeRationale
Probe Concentration 0.1 - 50 µMTo determine the optimal concentration for labeling specific targets while minimizing non-specific background.[3]
Incubation Time 15 - 120 minutesTo balance sufficient labeling of targets with potential probe degradation or off-target reactions over longer periods.
Lysate Concentration 1 - 5 mg/mLTo ensure a sufficient amount of protein for detection while avoiding overloading the gel.

Mass Spectrometry-Based ABPP for Proteome-Wide Target Identification

For a global and unbiased identification of protein targets, a mass spectrometry (MS)-based workflow is the method of choice.[10] This approach typically involves enriching the probe-labeled proteins followed by their identification and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

MS_Based_ABPP_Workflow Lysate Label Lysate with Biotinylated Probe Enrich Enrich Labeled Proteins with Streptavidin Beads Lysate->Enrich Wash Wash Beads to Remove Non-specific Binders Enrich->Wash Digest On-Bead Tryptic Digestion Wash->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Protein Identification and Quantification LC_MS->Data_Analysis

Workflow for MS-based target identification.
Protocol 3: Affinity-Based Target Enrichment and LC-MS/MS Analysis

Materials:

  • Biotinylated 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide (or alkyne version for two-step labeling with biotin-azide)

  • Cell lysate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Probe Labeling: Incubate cell lysate (e.g., 1 mg of total protein) with the biotinylated probe (or perform two-step labeling as in Protocol 2, using biotin-azide). Include a DMSO control.

  • Affinity Enrichment:

    • Add streptavidin-agarose beads to the labeled lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins. This is a critical step to reduce background.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing a denaturant (e.g., urea).

    • Reduce disulfide bonds with DTT and alkylate with IAA.

    • Digest the proteins on the beads with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database for identification and quantification.

Data Interpretation: Proteins that are significantly enriched in the probe-treated sample compared to the DMSO control are considered potential targets. Quantitative proteomics approaches like label-free quantification or isotopic labeling (e.g., SILAC, TMT) can be employed for more accurate comparison.[11][12]

Competitive ABPP for Target Validation and Selectivity Profiling

Competitive ABPP is a powerful method to confirm that the probe binds to a specific site on the target protein and to assess the probe's selectivity across the proteome.[13][14] In this assay, the proteome is pre-incubated with an excess of a non-tagged competitor (in this case, the original 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide) before adding the tagged version of the probe. If the probe and competitor bind to the same site, the competitor will block the labeling by the tagged probe, leading to a decrease in signal.

Protocol 4: Competitive Gel-Based ABPP

Procedure:

  • Aliquot cell lysate into several tubes.

  • Pre-incubate the lysates with increasing concentrations of the non-tagged 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide (e.g., 10x, 100x, 1000x excess over the tagged probe) for 30 minutes at room temperature. Include a DMSO control.

  • Add a fixed, optimized concentration of the tagged probe (alkyne or biotin version) to all samples and incubate for another 30-60 minutes.

  • Proceed with the click chemistry (for alkyne probes) or enrichment (for biotin probes) and analysis as described in Protocols 2 or 3.

Expected Outcome: A concentration-dependent decrease in the signal for a specific protein band (gel-based) or a reduction in the enrichment of a protein (MS-based) indicates that the tagged and non-tagged probes are competing for the same binding site on that protein. This provides strong evidence that the protein is a direct target.[11]

Validation of Putative Targets

Identifying a protein through ABPP is the first step. Subsequent validation is essential to confirm the interaction and its biological relevance.[15] Validation strategies include:

  • Western Blotting: Confirm the identity of the target protein from a gel-based ABPP experiment using a specific antibody.

  • Recombinant Protein Assays: Use a purified recombinant version of the putative target protein to confirm direct labeling by the probe in a simplified system.

  • Site-Directed Mutagenesis: Mutate the putative target cysteine residue (e.g., to a serine or alanine) and show that this mutant is no longer labeled by the probe.[11]

  • Cellular Thermal Shift Assay (CETSA): Assess target engagement in living cells by observing changes in the thermal stability of the target protein upon probe binding.[11]

Troubleshooting

ProblemPossible CauseSuggested Solution
No labeling observed Probe is not reactive or target is not expressed/active.Check probe integrity. Use a positive control protein. Ensure the lysate contains the active form of the expected target.
High background/non-specific labeling Probe concentration is too high. Insufficient washing during enrichment.Optimize probe concentration and incubation time. Increase the stringency of the wash steps (e.g., add detergents like SDS).[11]
Inconsistent results Variability in lysate preparation or experimental conditions.Standardize lysate preparation protocol. Prepare master mixes for reagents. Include technical replicates.

Conclusion

4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide holds promise as a covalent probe for Activity-Based Protein Profiling. Its bromoacetyl warhead suggests reactivity towards cysteine residues, making it a potentially valuable tool for exploring the "ligandable" cysteinome. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to systematically characterize this novel probe, identify its protein targets, and validate its selectivity. By combining gel-based screening, mass spectrometry-based proteomics, and competitive profiling, the full potential of this and other novel covalent probes can be unlocked, paving the way for new discoveries in chemical biology and drug development.

References

  • MtoZ Biolabs. (n.d.). How to Identify Active Enzyme Targets Using ABPP Technology? MtoZ Biolabs. Retrieved from [Link]

  • Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353. Retrieved from [Link]

  • Strelow, J. M., et al. (2020). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 997-1013. Retrieved from [Link]

  • Peng, Y., et al. (2022). Example workflow of ABPP probe labeling followed by liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) analysis. ResearchGate. Retrieved from [Link]

  • Yang, J., et al. (2022). Gel-based ABPP experiments demonstrate excellent Cys labeling of cell lysates and live cells by NAIA-5. ResearchGate. Retrieved from [Link]

  • Pascual, R., & Lomenick, B. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Molecules, 28(8), 3496. Retrieved from [Link]

  • Al-Jarakh, M., et al. (2023). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 11, 1218703. Retrieved from [Link]

  • van der Stelt, M., et al. (2018). Competitive and comparative ABPP. (A) General schematic overview of a typical activity-based probe. ResearchGate. Retrieved from [Link]

  • Johnson, D. S., et al. (2024). An integral activity-based protein profiling (IABPP) method for higher throughput determination of protein target sensitivity to small molecules. ChemRxiv. Retrieved from [Link]

  • Nevola, L., & Barluenga, S. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. In Chemical Probes for Biological Discovery (pp. 69-99). The Royal Society of Chemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Creative Biolabs. Retrieved from [Link]

  • Thomas, J. R., & Nomura, D. K. (2021). Reactive chemistry for covalent probe and therapeutic development. RSC Chemical Biology, 2(4), 1030-1051. Retrieved from [Link]

  • Li, Z., et al. (2023). ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. Journal of the American Chemical Society, 145(46), 25283-25292. Retrieved from [Link]

  • Nuber, C. M., Schwab, M., & Konrad, D. B. (2025). A Perspective on Cysteine-Reactive Activity-Based Probes. ResearchGate. Retrieved from [Link]

  • Völkel, C., et al. (2024). Modular Vinyl Phosphonamidates for Cysteine-Directed Protein Targeting. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (2023). ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. PubMed. Retrieved from [Link]

  • Abbasov, M. (n.d.). Research. Mikail Abbasov. Retrieved from [Link]

  • Zhang, H., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. International Journal of Molecular Sciences, 25(14), 7485. Retrieved from [Link]

  • Völkel, C., et al. (2024). Modular Vinyl Phosphonamidates for Cysteine-Directed Protein Targeting. ACS Publications. Retrieved from [Link]

  • PubMed. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. Retrieved from [Link]

  • Castanho, R., et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 6. Retrieved from [Link]

  • Artola, M., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Molecules, 25(7), 1679. Retrieved from [Link]

  • PubChem. (n.d.). N-Isopropylbenzamide. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). N-[2-[benzyl(isopropyl)amino]ethyl]-4-[(p-cumenylsulfonylamino)methyl]benzamide. PubChem. Retrieved from [Link]

  • Wang, P., et al. (2024). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. Retrieved from [Link]

  • PubChem. (n.d.). N-[2-[benzyl(isopropyl)amino]ethyl]-4-[[(4-butylphenyl)sulfonylamino]methyl]benzamide. PubChem. Retrieved from [Link]

  • ChemRxiv. (n.d.). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. Retrieved from [Link]

  • Robey, F. A., & Fields, R. L. (1992). Amino acid derivative and bromoacetyl modified peptides. Google Patents.

Sources

Application Note: Kinetic Characterization & Validation of Irreversible Benzamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Scope

Benzamide scaffolds are "privileged structures" in medicinal chemistry, forming the core of numerous inhibitors targeting histone deacetylases (HDACs), poly(ADP-ribose) polymerases (PARPs), and specific kinases. While many classic benzamides (e.g., Entinostat) exhibit slow, tight-binding reversible kinetics, a growing class of irreversible benzamide inhibitors is being developed. These molecules tether a reactive "warhead" (often an acrylamide or haloacetamide) to the benzamide core to covalently modify a specific cysteine residue on the target protein.

Testing these inhibitors requires a fundamental shift from equilibrium thermodynamics (


, 

) to non-equilibrium kinetics (

). This guide details the experimental framework to characterize these compounds, ensuring data integrity and distinguishing true covalent inhibition from slow-reversible binding.
The Two-Step Mechanism

Unlike reversible drugs, irreversible inhibitors follow a two-step mechanism.[1] The benzamide core first aligns the molecule in the pocket (


), and then the warhead reacts to form a permanent bond (

).

TwoStepMechanism E_I E + I (Free Enzyme + Inhibitor) EI_Complex E·I (Non-covalent Complex) E_I->EI_Complex Binding (KI) EI_Covalent E-I (Covalent Adduct) EI_Complex->EI_Covalent Inactivation (kinact)

Figure 1: The two-step mechanism of covalent inhibition.[2]


 represents the affinity of the initial binding step, while 

represents the rate of chemical bond formation.[3]

Critical Pre-Assay Considerations

Before initiating kinetic assays, three specific factors relevant to benzamide inhibitors must be optimized to prevent artifactual data.

A. The "No-Thiol" Rule

Benzamide inhibitors with electrophilic warheads (e.g., acrylamides) will react with reducing agents commonly found in assay buffers.

  • Strict Prohibition: Do NOT use Dithiothreitol (DTT) or

    
    -Mercaptoethanol (BME). These are potent nucleophiles that will quench your inhibitor before it reaches the enzyme.
    
  • Alternative: If the enzyme requires a reducing environment for stability, use TCEP (Tris(2-carboxyethyl)phosphine) at low concentrations (e.g., 0.1 - 0.5 mM). TCEP is less reactive toward Michael acceptors than thiols.

B. Benzamide Autofluorescence

Many benzamide derivatives exhibit intrinsic fluorescence, typically exciting in the UV range (~280-340 nm) and emitting in the blue region (~400-460 nm).

  • Risk: False positives in fluorescence-based activity assays (e.g., NADH/coumarin detection).

  • Control: Run a "Compound Only" control (Buffer + Inhibitor, no Enzyme) to quantify background fluorescence. If interference is high, switch to a Red-shifted assay readout (e.g., TR-FRET or absorbance).

C. pH Sensitivity

The reactivity of the targeted cysteine is dictated by its pKa.

  • Standard: pH 7.4 - 8.0 is typical to ensure the cysteine thiolate anion is accessible.

  • Note: Dropping pH below 7.0 may artificially reduce the potency (

    
    ) of the inhibitor by protonating the target cysteine.
    

Protocol 1: Determination of (The Gold Standard)

The


 of a covalent inhibitor is time-dependent; it decreases as incubation time increases. Therefore, reporting a single 

is scientifically invalid. You must determine the second-order rate constant,

.
Experimental Workflow

KinactProtocol cluster_0 Phase 1: Pre-Incubation cluster_1 Phase 2: Reaction Initiation cluster_2 Phase 3: Data Analysis Step1 Prepare Enzyme Solution (2x Concentration) Step3 Incubate E + I Timepoints: 0, 15, 30, 60, 120 min Step1->Step3 Step2 Prepare Inhibitor Dilution Series (8-10 points) Step2->Step3 Step4 Add Substrate Mix (Start Reaction) Step3->Step4 Step5 Measure Initial Velocity (v) Step4->Step5 Step6 Calculate IC50 for each timepoint Step5->Step6 Step7 Plot k_obs vs [I] Step6->Step7

Figure 2: Workflow for time-dependent inhibition assays. The critical step is measuring residual activity after varying pre-incubation times.

Step-by-Step Procedure
  • Enzyme Prep: Prepare enzyme at 2x final concentration in Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 0.2 mM TCEP).

  • Inhibitor Prep: Prepare a 3-fold serial dilution of the benzamide inhibitor (10 concentrations).

  • Pre-incubation:

    • Mix Enzyme and Inhibitor (1:1 volume).

    • Incubate for defined time points (

      
      ): 0, 15, 30, 60, 120, and 240 minutes.
      
  • Reaction Start: At each time point, add Substrate mixture (at

    
     concentration) to initiate the reaction.
    
  • Readout: Measure the linear rate of product formation (velocity) for 10-20 minutes.

Data Analysis (The Math)
  • Determine

    
    :  For each pre-incubation time, fit the dose-response curve to get an 
    
    
    
    . You will see the curve shift to the left over time.
  • Calculate

    
    :  For each inhibitor concentration 
    
    
    
    , the remaining enzyme activity decays exponentially.
    
    
    Alternatively, use the Kitz-Wilson approximation if
    
    
    is near
    
    
    :
    
    
  • Final Plot: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).[1]
    • Fit to a hyperbolic equation:

      
      
      
    • 
       : The asymptote of the curve (max rate of inactivation).
      
    • 
       : The concentration at half-maximal inactivation rate.[4]
      

Protocol 2: Jump Dilution (Washout) Assay

This assay distinguishes irreversible inhibitors from slow, tight-binding reversible inhibitors.

Concept

Incubate enzyme and inhibitor at high concentrations (near 100% inhibition), then rapidly dilute the mixture 100-fold.[5][6]

  • Reversible: Inhibitor dissociates, activity recovers.[6]

  • Irreversible: Inhibitor remains covalently bonded, activity does not recover.[7]

Procedure
  • Incubation: Mix Enzyme (100x final assay concentration) + Inhibitor (at

    
    ). Incubate for 1 hour.
    
    • Control A: Enzyme + DMSO (No inhibitor).

    • Control B: Enzyme + Known Reversible Inhibitor.[8]

  • Jump Dilution: Dilute the mixture 100-fold into buffer containing saturating Substrate.

  • Monitoring: Immediately monitor product formation continuously for 60-90 minutes.

Interpretation
ObservationConclusion
No Activity Recovery Irreversible (Covalent) Inhibition
Slow, Partial Recovery Slow, Tight-Binding Reversible
Instant Recovery Fast Reversible (Competitive)

Protocol 3: Intact Protein LC-MS Validation

Kinetic data suggests covalent bonding; Mass Spectrometry proves it.

Procedure
  • Reaction: Incubate Protein (1-5

    
    M) with Inhibitor (10-20 
    
    
    
    M) for 60 minutes.
  • Quench: Add 1% Formic Acid to stop the reaction.

  • LC-MS Analysis: Inject onto a C4 or C8 reverse-phase column coupled to a Q-TOF or Orbitrap mass spectrometer. Deconvolute the raw spectra to zero-charge mass.

Success Criteria
  • Mass Shift: You must observe a mass increase of

    
     (if any).
    
    • Example: For an acrylamide warhead, the mass shift equals the exact mass of the inhibitor (addition reaction).

  • Stoichiometry: Ideally, you see a shift from 100% Native Protein

    
     100% Adduct. If you see +2 or +3 adducts, your inhibitor may be non-specifically modifying other surface cysteines (promiscuity signal).
    

Summary of Key Parameters

ParameterDescriptionTarget Value (Ideal)

Affinity of non-covalent binding< 100 nM (Potent initial binding)

Rate of covalent bond formation> 0.01 min

(Fast reactivity)

Efficiency of inhibition>

M

s

Residence Time Duration of target engagementInfinite (for covalent)

References

  • Evaluation of Enzyme Inhibitors in Drug Discovery. Copeland, R. A. (2013).[8] Wiley-Interscience. (Standard text for

    
     methodology).
    
  • Kinetic Analysis of Irreversible Inhibitors. Assay Guidance Manual, NIH. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry (2024). [Link]

  • Jump Dilution Assay: A Practical Guide. BellBrook Labs. [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Journal of Medicinal Chemistry (2014). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of Hydrophobic Benzamide Derivatives in DMSO Stocks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling hydrophobic benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with these compounds in Dimethyl Sulfoxide (DMSO) stock solutions. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the principles at play, enabling you to troubleshoot effectively and ensure the integrity of your experiments.

Understanding the Challenge: The "Why" Behind Poor Solubility

Hydrophobic benzamide derivatives are notoriously difficult to dissolve and maintain in solution. This challenge stems from a fundamental conflict in their molecular structure.

  • The Hydrophobic Core: The core structure includes one or more benzene rings, which are nonpolar and lipophilic ("fat-loving"). These rings repel polar solvent molecules like water, driving the low aqueous solubility.[1]

  • The Amide Group: The benzamide's functional group, -CONH₂, can participate in hydrogen bonding, which imparts some polar character.[2] However, in many complex derivatives, the large hydrophobic regions dominate, making even a powerful polar aprotic solvent like DMSO struggle.[1]

DMSO is an excellent solvent for many organic molecules due to its high polarity and ability to act as both a hydrogen bond acceptor and a weak hydrogen bond donor.[3][4] However, when the intramolecular forces holding the crystalline solid together (crystal lattice energy) are stronger than the forces of interaction between the compound and DMSO, dissolution will be poor. This guide will walk you through systematic approaches to overcome this energy barrier.

Troubleshooting Guide: Common Solubility Issues & Solutions

This section directly addresses the most common problems encountered in the lab in a question-and-answer format.

Q1: My benzamide derivative powder is not dissolving in 100% DMSO at room temperature, even after vigorous vortexing. What are my immediate next steps?

A1: This is a very common starting point. When vortexing alone is insufficient, it indicates that simple mechanical agitation does not provide enough energy to overcome the compound's crystal lattice energy. The next logical steps involve introducing controlled energy into the system.

Initial Troubleshooting Steps:

  • Ensure Anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[5][6] Water contamination can significantly reduce its solvating power for highly hydrophobic compounds. Always use a fresh, unopened bottle of anhydrous, high-purity (≥99.9%) DMSO or a properly stored aliquot.[7]

  • Apply Gentle Heat: Warming the solution can increase the kinetic energy of both the solvent and solute molecules, promoting dissolution.[8]

    • Action: Place your vial in a water bath set to 30-40°C for 5-10 minutes.[9] Intermittently vortex the sample during this time.

    • Causality: Heat increases molecular motion, disrupting the intermolecular forces within the solid compound and allowing DMSO molecules to solvate it more effectively. The increased temperature can also increase the vapor pressure of DMSO, which can aid in breaking down aggregates.[10]

    • Caution: Never use high heat unless you have confirmed the thermal stability of your compound. Degradation can occur at elevated temperatures.[4]

Q2: I've tried gentle heating, and while solubility improved, there are still visible particulates. What is the next-level intervention?

A2: If gentle heat is not sufficient, the next step is to use a more potent physical method to break apart the solid-state structure of the compound: sonication .

  • Action: Place your vial into a bath sonicator. If you do not have a rack, a makeshift float can be created from a box lid to hold the vial.[11] Sonicate in short bursts (e.g., 5-10 minutes), checking for dissolution.

  • Causality: Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles.[11] The collapse of these bubbles generates intense, localized shockwaves and energy, which physically break apart the compound's crystal lattice and aggregates, dramatically increasing the surface area exposed to the DMSO.[11][12] This allows for much more efficient solvation.

  • Pro-Tip: Sonication can also gently warm the sample. If your compound is heat-sensitive, use a temperature-controlled sonicator or sonicate in shorter bursts with cooling periods in between.[11]

Below is a workflow diagram illustrating these initial troubleshooting steps.

G start Start: Compound won't dissolve in DMSO vortex Vortex vigorously for 1-2 minutes start->vortex check1 Is it fully dissolved? vortex->check1 heat Warm in 30-40°C water bath for 5-10 min (Intermittent Vortexing) check1->heat No success Success: Clear Stock Solution Proceed to Storage/Use check1->success Yes check2 Is it fully dissolved? heat->check2 sonicate Use bath sonicator for 5-15 minutes check2->sonicate No check2->success Yes check3 Is it fully dissolved? sonicate->check3 check3->success Yes fail Problem Persists: Consider Co-Solvents check3->fail No

Caption: Initial troubleshooting workflow for dissolving compounds in DMSO.

Q3: My compound dissolves after heating/sonication, but it precipitates or forms crystals after cooling to room temperature or during storage. What is happening?

A3: This indicates you have created a supersaturated solution . The energy you added (heat/sonication) forced the DMSO to dissolve more compound than it can stably hold at a lower energy state (room temperature). Upon cooling, the excess, unstable solute "crashes out" of the solution.

  • Solution 1: Work at a Lower Concentration: The simplest solution is to remake the stock at a lower concentration that is within the compound's thermodynamic solubility limit in DMSO at room temperature.

  • Solution 2: Introduce a Co-solvent: If a high concentration is absolutely necessary, a co-solvent can be used to alter the polarity of the solvent system, making it more favorable for the solute and increasing its stable solubility.[1][8]

    • Action: Prepare the stock in a pre-mixed solvent system, such as 90% DMSO and 10% PEG 400. The optimal co-solvent and ratio must be determined empirically.

    • Causality: Co-solvents like Polyethylene Glycol (PEG), Propylene Glycol (PG), or ethanol disrupt the self-association of DMSO molecules, creating a new solvent environment with a polarity that may be more accommodating to your specific benzamide derivative.[8] This can increase the energy barrier for precipitation.

G cluster_0 DMSO Only System cluster_1 DMSO + Co-Solvent System DMSO DMSO Molecules Compound Hydrophobic Benzamide Derivative Compound->DMSO Poor Interaction DMSO2 DMSO Molecules CoSolvent Co-Solvent (e.g., PEG 400) DMSO2->CoSolvent Modifies Polarity Compound2 Hydrophobic Benzamide Derivative Compound2->DMSO2 Improved Interaction Compound2->CoSolvent Improved Interaction

Caption: Co-solvents modify the solvent environment to improve solute interaction.

Q4: My DMSO stock solution is perfectly clear, but the compound precipitates immediately when I dilute it into my aqueous cell culture medium or assay buffer. How do I solve this?

A4: This is a classic problem of a compound "crashing out" due to a drastic change in solvent polarity. Your compound is soluble in the organic DMSO but insoluble in the aqueous buffer.[13] The key is to manage the dilution process carefully.

  • Strategy 1: Stepwise Dilution: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform one or more intermediate dilutions in media or buffer.[13][14] This gradual reduction in DMSO concentration can keep the compound in solution.

  • Strategy 2: Pre-warm the Aqueous Buffer: Diluting into a buffer that is pre-warmed to 37°C can help maintain solubility during the critical dilution step.[13][15]

  • Strategy 3: Rapid Mixing: When adding the DMSO stock to the aqueous solution, do it quickly and with vigorous vortexing or stirring. This rapidly disperses the compound, preventing localized high concentrations that can nucleate precipitation.[9]

  • Strategy 4: Check Final DMSO Concentration: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cellular toxicity.[14] If you need a higher concentration of your compound, you may be forced to exceed this, but it requires careful validation with a vehicle control (media + same final % of DMSO).

Best Practices & Standard Protocols
Data Presentation: Common Co-solvents and Assay Considerations
Co-SolventTypical Starting Ratio (with DMSO)NotesMax Recommended Final % in Cell Assays
PEG 400 10-30%Good for increasing solubility of highly lipophilic compounds. Can be viscous.< 1%
Ethanol 10-50%Volatile. Ensure it's fully compatible with your assay.< 0.5%
Propylene Glycol (PG) 10-30%Less viscous than PEG 400, common in formulations.< 1%
Tween® 80 1-5%A surfactant, not a true co-solvent. Helps form micelles.[1]< 0.1%
Experimental Protocol 1: Standard Preparation of a 10 mM DMSO Stock

This protocol outlines a standard procedure for dissolving a powdered compound in 100% anhydrous DMSO.[7][9]

  • Calculation: Determine the mass of your benzamide derivative required to achieve a 10 mM concentration in your desired final volume.

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile, appropriate-sized glass or polypropylene vial.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity).

  • Initial Dissolution: Vortex the vial vigorously for 2-3 minutes at room temperature.

  • Troubleshooting (if needed):

    • If not fully dissolved, place the vial in a 37°C water bath for 10 minutes, vortexing every 2-3 minutes.[9]

    • If still not dissolved, place the vial in a bath sonicator for 10-15 minutes, checking periodically.

  • Confirmation: Once the solution is clear with no visible particulates, it is ready.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.[14] This minimizes waste and prevents degradation from repeated freeze-thaw cycles.[16]

Frequently Asked Questions (FAQs)
  • Q: What is the highest concentration of DMSO my cell culture can tolerate?

    • A: This is cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant toxicity.[14] However, some sensitive cell lines may show effects at concentrations as low as 0.1%. It is imperative to run a vehicle control (cells treated with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.

  • Q: How should I properly store pure DMSO and my prepared stock solutions?

    • A: Pure, anhydrous DMSO should be stored at room temperature in its original, tightly sealed container to prevent moisture absorption.[5][17] Avoid storing the main bottle in the cold, as DMSO freezes at 18.5°C and re-melting can be slow.[4] Prepared stock solutions should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.[14]

  • Q: Can I reuse a DMSO stock solution that has undergone freeze-thaw cycles?

    • A: It is strongly discouraged. Repeated freeze-thaw cycles can introduce moisture, lead to compound degradation, and cause the compound to fall out of solution, leading to inaccurate concentrations in your experiments.[14][16] Aliquoting is the best practice.

  • Q: What grade of DMSO should I use?

    • A: For cell culture and other biological assays, it is critical to use a high-purity, sterile-filtered, anhydrous (≥99.9%) grade of DMSO. Lower grades may contain impurities that can be toxic to cells or interfere with your assay.

References
  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • GEUS. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF.
  • MCE. (n.d.). Compound Handling Instructions.
  • ResearchGate. (n.d.). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?.
  • Solubility of Things. (n.d.). Benzamide.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations.
  • PubMed. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Solubility in DMSO.
  • ResearchGate. (n.d.). Dissolving Plant Extract in 4% DMSO and Sonication?.
  • ResearchGate. (n.d.). What is the best right way of storing DMSO in research lab?.
  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions.
  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?.
  • ResearchGate. (2009, July 17). (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!.
  • Benchchem. (n.d.). Technical Support Center: Improving Compound Solubility in DMSO.
  • Fauske & Associates. (2017, November 29). Effects of Temperature on LOC of Dimethyl Sulfuxide Mixed With Higher Vapor Pressure Solvent.
  • YouTube. (2025, March 22). Lab tip: use a bath sonicator to help dissolve solids.
  • ECHEMI. (n.d.). How to dissolve chemical compound using ultrasonicator?.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • gChem. (n.d.). DMSO Physical Properties.

Sources

Troubleshooting low labeling efficiency of cysteine-targeted probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Goldilocks" Chemistry of Cysteine

Welcome. If you are reading this, your covalent labeling experiment likely failed to yield the robust signal you expected, or worse, yielded a signal everywhere (non-specific background).

Cysteine (Cys) is the premier nucleophile in the proteome for bioconjugation due to its unique pKa (~8.3) and high nucleophilicity. However, successful labeling requires a "Goldilocks" environment: the pH must be high enough to ionize the thiol (–SH) to a thiolate (–S⁻), but low enough to prevent the probe from reacting with Lysine amines. Furthermore, the redox environment must be carefully controlled—a factor often overlooked in standard protocols.

This guide moves beyond basic kit instructions to address the mechanistic failures behind low labeling efficiency.

Troubleshooting Module: Diagnostic Decision Tree

Before adjusting your protocol, diagnose the root cause using the logic flow below.

TroubleshootingFlow Start Problem: Low/No Labeling Signal Q1 Is the protein reduced? Start->Q1 Q2 Which reductant was used? Q1->Q2 Yes Fail1 Cause: Cysteines are oxidized (Disulfides/Sulfenic acid) Q1->Fail1 No/Unsure Q3 Was reductant removed? Q2->Q3 DTT / BME Q4 Check Buffer pH Q2->Q4 TCEP Fail2 Cause: Probe Quenching (DTT scavenged the probe) Q3->Fail2 No Q3->Q4 Yes (Desalted) Fail3 pH < 6.0: Thiol protonated (Low Nucleophilicity) Q4->Fail3 Low (<6.0) Fail4 pH > 8.0: Probe Hydrolysis or Lysine Reaction Q4->Fail4 High (>8.0) Success Proceed to Mass Spec Ionization Check Q4->Success Optimal (6.5-7.5)

Figure 1: Diagnostic logic flow for identifying the chemical bottleneck in cysteine labeling.

Critical Failure Points & Solutions

Issue 1: The "Silent Killer" (Reductant Incompatibility)

Symptom: You used a high concentration of probe and protein, but the signal is near zero. Mechanism: You likely used DTT (Dithiothreitol) or BME (Beta-mercaptoethanol) to reduce your protein and did not remove it completely. DTT contains two free thiols. If you add a maleimide probe to a solution containing residual DTT, the DTT acts as a "scavenger," reacting with the probe faster than your protein can.

  • The Fix:

    • Option A (Recommended): Switch to TCEP (Tris(2-carboxyethyl)phosphine) . TCEP does not contain a thiol group and is generally compatible with maleimide chemistry at low concentrations (<1 mM).

    • Option B: If you must use DTT, you must perform a desalting spin column (e.g., Zeba spin) or dialysis to remove it prior to adding the probe.

Issue 2: pH Mismatch (Reactivity vs. Specificity)

Symptom: Low labeling yield (pH too low) OR high background/non-specific labeling (pH too high). Mechanism:

  • pH < 6.5: The cysteine thiol (–SH) predominates.[1] The maleimide reaction requires the thiolate anion (–S⁻). At acidic pH, the reaction kinetics crawl.

  • pH > 7.5: While cysteine labeling is fast, Lysine residues (pKa ~10.5) begin to deprotonate enough to react. Additionally, maleimides hydrolyze rapidly in alkaline conditions, opening the ring and rendering the probe unreactive.

  • The Fix: Maintain a strict buffer pH of 7.0 – 7.2 (HEPES or PBS). Avoid Tris at high pH as it contains a primary amine that can compete over long incubations.

Issue 3: Steric Occlusion (Buried Residues)

Symptom: The probe labels the positive control (denatured) but fails to label the target in its native state. Mechanism: The target cysteine is buried in a hydrophobic pocket or is involved in a structural disulfide bond.

  • The Fix:

    • For Total Cys Profiling: Denature the proteome with 6M Urea or 1% SDS before reduction and labeling.

    • For Functional Site Profiling (ABPP): If you need to label the native active site, ensure the probe structure (linker length) mimics the native substrate.

Quantitative Comparison of Electrophiles

Not all "cysteine probes" are created equal. Select the warhead based on your need for specificity versus coverage.

Probe WarheadIntrinsic ReactivitySpecificity (Cys vs Lys)Stability (Hydrolysis)Best Use Case
Maleimide HighHigh (at pH 6.5-7.5)Low (Ring opens > pH 8)General labeling, ABPP
Iodoacetamide (IAA) ModerateModerate (Can hit His/Met)HighMass Spec (Alkylation)
Acrylamide LowVery HighVery HighCovalent Drugs (Targeted)
Vinyl Sulfone ModerateHighHighStable Linkers

Optimized Protocol: The "Gold Standard" Workflow

This protocol minimizes DTT interference and optimizes pH for maleimide probes.

Materials
  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.2 (Degassed).

  • Reductant: 100 mM TCEP hydrochloride (Neutralized to pH 7.0).

  • Probe: Maleimide-fluorophore or Desthiobiotin-Maleimide (10 mM in DMSO).

Step-by-Step Methodology
  • Protein Prep: Adjust protein concentration to 1–2 mg/mL in HEPES buffer.

  • Reduction (Critical): Add TCEP to a final concentration of 1 mM .

    • Note: Do not exceed 5 mM TCEP, as high concentrations can slowly react with maleimides.

    • Incubate for 20 minutes at Room Temperature (RT).

  • Labeling: Add the Maleimide probe to a final concentration of 10–20 µM (aim for 20x molar excess over target protein).

    • Tip: Minimize DMSO concentration to <2% final volume to prevent protein precipitation.

  • Incubation: Incubate for 1 hour at RT in the dark.

  • Quenching: Stop the reaction by adding 10 mM DTT or 1% Formic Acid .

    • Why? This scavenges remaining probe to prevent non-specific labeling during downstream processing.

  • Cleanup: Remove excess probe via acetone precipitation or desalting columns before SDS-PAGE or LC-MS.

FAQ: Advanced Troubleshooting

Q: I am using Click Chemistry (ABPP) and see high background. Why? A: If you are using Copper-Catalyzed Click (CuAAC), the copper can oxidize proteins or cause precipitation. If you are using Strain-Promoted Click (SPAAC) with DBCO/BCN, these strained alkynes are known to react with free thiols (thiol-yne reaction) non-specifically.

  • Solution: For Cys-labeling, use CuAAC with a protective ligand like THPTA or BTTAA to shield the protein from oxidative damage. Avoid SPAAC unless all free thiols are strictly alkylated first.

Q: My Mass Spec coverage is great, but I can't find the labeled peptide. A: The label may be altering the ionization efficiency or fragmentation of the peptide.

  • Solution: Check for "neutral loss" of the label during MS/MS. Ensure your search engine (MaxQuant/Proteome Discoverer) has the correct variable modification mass set. Large hydrophobic tags can sometimes suppress ionization; try a smaller tag (e.g., Propargyl-Maleimide) followed by click chemistry.

References

  • Cravatt, B. F., et al. (2008).[2] "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. (Foundational text on ABPP and probe design).

  • Thermo Fisher Scientific. "Thiol-Reactive Probe Labeling Protocol." (Specifics on pH dependence and buffer compatibility).

  • Koniev, O., & Wagner, A. (2015). "Developments and recent advancements in the field of conjugation reactions." Chemical Society Reviews. (Review of maleimide hydrolysis and specificity).

  • Weerapana, E., et al. (2010).[2] "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. (IsoTOP-ABPP methodology).[3]

  • Getz, E. B., et al. (1999).[4] "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry. (Evidence for TCEP vs DTT stability).

Sources

Strategies to reduce off-target alkylation in live-cell experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Live-Cell Alkylation & Covalent Probes Status: Operational | Agent: Dr. Aris (Senior Application Scientist)

Welcome to the Covalent Labeling Support Hub

You have reached the Tier 3 Support Desk. If you are reading this, you are likely dealing with the "sticky" reality of covalent chemical biology: Off-target alkylation .

In live-cell environments, electrophilic probes (e.g., acrylamides, chloroacetamides) do not exist in a vacuum. They compete with millimolar concentrations of endogenous nucleophiles (Glutathione, reactive cysteines on housekeeping proteins).

This guide is not a generic manual; it is a troubleshooting system designed to help you engineer kinetic selectivity —ensuring your probe hits its target faster than it hits the background.

Part 1: The Knowledge Base (Strategic Optimization)

To reduce off-target noise, you must move beyond simple "dose reduction" and optimize the fundamental chemistry of your experiment.

Strategy A: The "Kinetic Selectivity" Window

The Concept: Specificity in covalent labeling is rarely thermodynamic; it is kinetic. Your target cysteine likely has a lower pKa (higher nucleophilicity) than the average surface cysteine. You must tune your probe concentration and incubation time to hit the "Goldilocks" window where the target is saturated, but the slower off-target reactions haven't accumulated yet.

The Fix:

  • Titrate Down, Not Up: Start at 100 nM, not 10 µM.

  • Shorten Incubation: 1 hour is often too long for fast warheads. Try 10–20 minutes.

  • Washout: Aggressive washout is critical to stop the reaction before lysis.

Strategy B: Switch to Reversible Covalent Warheads

The Concept: Irreversible probes (e.g., iodoacetamides) permanently tag off-targets. Reversible covalent probes (e.g., cyanoacrylamides) rely on the Law of Mass Action .[1] They bind, react, and dissociate. Because off-target interactions lack the specific non-covalent binding pocket to stabilize the complex, the probe falls off non-targets while staying bound to the true target [1].

Strategy C: Spatiotemporal Control (Photo-Caging)

The Concept: If your probe is active everywhere, it alkylates everywhere. Caged probes (e.g., using o-nitrobenzyl groups) are metabolically inert until activated by light. This allows you to "turn on" the alkylation only at the microscope stage, minimizing exposure time to the proteome [2].

Part 2: Visualizing the Logic

Workflow Decision Matrix: Selecting the Right Strategy

Use this logic tree to determine which chemical strategy fits your biological question.

ProbeSelection Start START: Define Experimental Goal Q1 Is the target highly abundant? Start->Q1 PathA Standard Electrophile (Acrylamide/Chloroacetamide) Q1->PathA Yes (>1µM) Q2 Is precise timing/location required? Q1->Q2 No (Low abundance) OptA Optimize via Conc/Time Titration PathA->OptA PathB Photo-Caged Probe (e.g., CIK4) Q2->PathB Yes (Imaging dynamics) PathC Reversible Covalent (Cyanoacrylamide) Q2->PathC No (Global profiling) ActionB Activate only at ROI PathB->ActionB ActionC Leverage Residence Time (Off-targets dissociate) PathC->ActionC

Figure 1: Decision matrix for selecting the appropriate covalent chemistry based on target abundance and spatiotemporal requirements.

Part 3: Protocol Library

Protocol: Pulse-Chase Click Chemistry for Live Cells

Designed to minimize background by separating the alkylation step from the detection step.

Reagents:

  • Probe: Alkyne-functionalized covalent probe.

  • Reporter: Azide-fluorophore (e.g., Azide-594).

  • Wash Buffer: PBS + 1% BSA (BSA acts as a "sponge" for unbound lipophilic probes).

StepActionTechnical Rationale (The "Why")
1. Pulse Treat cells with 100 nM – 1 µM probe for 15–30 min .Short exposure limits the "search time" the probe has to find off-targets.
2. Scavenge Wash 3x with PBS + 1% BSA .Albumin binds excess hydrophobic probe sticking to membranes, preventing post-lysis alkylation.
3. Chase Incubate in fresh media (no probe) for 30 min .Allows reversible off-target interactions to dissociate and be pumped out by the cell.
4. Fix/Lyse Fix with MeOH (imaging) or Lyse (proteomics).Denaturation stops all enzymatic activity and locks the covalent bonds.
5. Click Perform CuAAC click reaction with reporter.Attaches the fluorophore after the biology is done, preventing fluorophore-induced artifacts.

Part 4: The Help Desk (Troubleshooting & FAQs)

Q1: "I see signal everywhere, even in the nucleus. Is my probe non-specific?"

Dr. Aris: Not necessarily. This is often a washout failure . Lipophilic probes accumulate in membranes and organelles.

  • The Fix: Do not wash with PBS alone. Use PBS + 1% BSA or PBS + 10% FBS during your wash steps. The proteins in the buffer act as a "sink" to pull the lipophilic probe out of the cellular membranes before you fix/lyse.

Q2: "How do I prove the signal is actually on-target?"

Dr. Aris: You need a Competition Control .

  • Pre-treat cells with a 10–50x excess of the non-alkyne parent inhibitor (or a high-affinity reversible inhibitor) for 1 hour.

  • Add your alkyne-probe.

  • Result: The specific signal should disappear (competed away), while the background "haze" (non-specific alkylation) will remain. If the signal doesn't drop, your probe is acting as a generic alkylator.

Q3: "My cells are dying during the experiment. Is it the copper click reaction?"

Dr. Aris: If you are doing live click chemistry, yes. Copper is toxic.

  • The Fix: For live-cell imaging, switch to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO-functionalized probes (copper-free).

  • Alternative: If the toxicity comes from the alkylating probe itself, you are likely hitting essential housekeeping cysteines (e.g., GAPDH). Switch to a Reversible Covalent warhead (cyanoacrylamide) to reduce toxicity [3].

Q4: "Can I use Glutathione (GSH) to quench the reaction?"

Dr. Aris: Be careful. Adding GSH during incubation will quench your probe before it enters the cell (unless it is a GSH-ester).

  • The Strategy: Use GSH only after the pulse step (during the wash) to neutralize any extracellular probe sticking to the dish or membrane surface.

Part 5: Comparative Data: Warhead Reactivity

Select the warhead that matches your tolerance for off-target risk.

Warhead ClassReactivityReversibilityOff-Target RiskBest Use Case
Chloroacetamide High (Hard)IrreversibleHigh Proteome-wide mapping (ABPP).
Acrylamide Moderate (Soft)IrreversibleModerate Kinase targeting (e.g., Ibrutinib).[2]
Cyanoacrylamide TunableReversible Low Sustained inhibition with low toxicity.
Vinyl Sulfone ModerateIrreversibleModerate Protease targeting.
Photo-Caged Inert (until UV)IrreversibleVery Low Spatiotemporal imaging.

References

  • Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. Source: ACS Chemical Biology URL:[Link]

  • Optimization of Caged Electrophiles for Improved Monitoring of Cysteine Reactivity in Living Cells. Source: ChemBioChem (PubMed) URL:[Link]

  • Key advances in the development of reversible covalent inhibitors. Source: Expert Opinion on Drug Discovery URL:[Link]

Sources

Optimizing pH for specific cysteine modification by bromoacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cysteine Alkylation Technical Hub. Your Guide: Senior Application Scientist, Proteomics & Bioconjugation Division.

This guide is not a generic textbook entry; it is a strategic operational manual designed to help you achieve chemoselectivity —the ability to modify cysteine residues specifically without touching lysines, histidines, or the N-terminus.

Module 1: The Mechanistic Basis (The "Why")

To optimize your experiment, you must understand the competition occurring in your reaction vessel. Bromoacetamides are electrophiles that react via an


 mechanism. The reaction rate depends on the nucleophilicity of the protein side chains, which is strictly controlled by pH.
The Selectivity Filter: pH vs. pKa
  • The Nucleophile (Cysteine): Cysteine thiols (

    
    ) are poor nucleophiles. They must be deprotonated to thiolates (
    
    
    
    ) to react efficiently.
    • Free Cysteine pKa: ~8.3–8.5.

    • Protein Cysteine pKa: Varies from <5.0 (active sites) to >9.0 (buried), but averages ~8.5.

  • The Competitors (Lysine/Histidine):

    • Lysine (

      
      ): pKa ~10.5. Becomes nucleophilic (
      
      
      
      ) significantly only above pH 9.0.
    • Histidine (Imidazole):[1][2] pKa ~6.0. Can act as a nucleophile but is generally "harder" and less reactive toward "soft" alkylating agents than thiolates.

  • The Reagent (Bromoacetamide): Bromide is a good leaving group (though less labile than Iodide). This makes bromoacetamides moderately reactive.

    • Risk: If pH is too high (>9.0), the reagent is reactive enough to modify deprotonated lysines (non-specific).

    • Opportunity: If pH is tuned (7.5–8.5), you sit in the "Goldilocks Zone" where Cys is deprotonated (

      
      ) and Lys is protonated (
      
      
      
      ).
Decision Logic: The pH Matrix

The following diagram illustrates the decision process for selecting the optimal pH based on your target cysteine's environment.

pH_Decision_Matrix Start Define Target Cysteine Type Type1 Hyper-Reactive Cys (Active Site / Surface) pKa < 7.0 Start->Type1 Type2 Typical Cys (Solvent Exposed) pKa ~ 8.5 Start->Type2 Type3 Buried/Disulfide Cys (Structural) pKa > 9.0 Start->Type3 Decision1 Use pH 6.0 - 7.0 Type1->Decision1 Exploit low pKa Decision2 Use pH 7.5 - 8.0 Type2->Decision2 Balance rate/specificity Decision3 Full Denaturation Required Use pH 8.0 - 8.5 Type3->Decision3 Expose residue Outcome1 High Specificity (Target Only) Decision1->Outcome1 Outcome2 Standard Labeling (Minimal Off-Target) Decision2->Outcome2 Outcome3 Risk of Lysine Alkylation (Monitor Carefully) Decision3->Outcome3

Figure 1: Strategic selection of buffer pH based on the intrinsic pKa of the target cysteine residue to maximize chemoselectivity.

Module 2: The "Gold Standard" Protocol

This protocol is designed for chemoselective labeling of accessible cysteines in a complex protein mixture.

Prerequisites:

  • Buffer: 50 mM HEPES or Tris-HCl (Phosphate is acceptable but can complex with some metal-dependent proteins).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Avoid DTT as it contains thiols that consume your reagent.

  • Alkylating Agent: Bromoacetamide derivative (freshly prepared).

Step-by-Step Workflow
  • Preparation (The "Freshness" Rule):

    • Prepare a 500 mM stock of Bromoacetamide in dry DMSO. Do not store this stock; hydrolysis degrades the reagent.

    • Prepare protein solution (1–2 mg/mL) in Buffer pH 8.0 .

  • Reduction (Opening the Disulfides):

    • Add TCEP to a final concentration of 5–10 mM.

    • Incubate at 37°C for 30 minutes (denaturing conditions) or RT for 1 hour (native conditions).

    • Note: If using native conditions, only surface cysteines will be reduced and available.

  • pH Adjustment (The Critical Step):

    • Verify pH is 7.5–8.0 .

    • Why? Going above 8.0 increases the rate of bromoacetamide hydrolysis and lysine modification [1].

  • Alkylation Reaction:

    • Add Bromoacetamide to a final concentration of 10–50 mM (typically 10x–50x molar excess over thiols).

    • Incubate in the DARK at Room Temperature (25°C) for 30–60 minutes.

    • Note: Bromoacetamides are light-sensitive. Light can induce radical formation, leading to non-specific chemistry.

  • Quenching (Stopping the Train):

    • Add DTT (Dithiothreitol) or

      
      -Mercaptoethanol to a final concentration of 20–100 mM.
      
    • Incubate for 5–10 minutes. The excess thiol will rapidly scavenge remaining bromoacetamide.

Workflow Step1 Solubilize Protein (pH 8.0) Step2 Reduce (TCEP) Open Disulfides Step1->Step2 Step3 Alkylate (Bromoacetamide) Dark, 30-60 min Step2->Step3 Step4 Quench (Excess DTT) Step3->Step4

Figure 2: Linear workflow for cysteine modification. Note the specific order of TCEP (reduction) followed by DTT (quenching).

Module 3: Troubleshooting Center

If your data looks wrong, consult the symptom table below.

Diagnostic Table
SymptomProbable CauseCorrective Action
Low Labeling Efficiency pH too low (< 7.0)Increase pH to 8.0 to ensure Cys is deprotonated (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

).[3]
Reagent HydrolysisBromoacetamide hydrolyzes in water. Prepare stock in DMSO immediately before use.
Incomplete ReductionTCEP may be oxidized. Use fresh TCEP or increase incubation time/temp.
Non-Specific Labeling (Lys/His)pH too high (> 8.5)Lower pH to 7.5. Lysine (

) remains protonated and unreactive.
Excess Reagent/TimeReduce concentration (e.g., from 50 mM to 10 mM) or reaction time.
Precipitation High DMSO %Keep final DMSO concentration < 5% (v/v).
Isoelectric Point (pI)If pH 8.0 is near the protein's pI, shift pH +/- 0.5 units or add 150 mM NaCl.
"Ghost" Peaks in MS Methionine OxidationBromoacetamide can alkylate Met (rare) or oxidation occurs during handling. Degas buffers.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why should I use Bromoacetamide instead of Iodoacetamide? A: Specificity. Iodoacetamide is a "hotter" electrophile (Iodine is a better leaving group than Bromine). While Iodoacetamide is standard for total proteomics, Bromoacetamide is less reactive, offering a wider window of selectivity if you are trying to target a specific cysteine without modifying N-termini or histidines. However, this means you may need slightly higher concentrations or longer times compared to iodo-analogs [2].

Q2: Can I use DTT as the reducing agent during the alkylation? A: Absolutely not. DTT contains two thiol groups. If you add Bromoacetamide to a solution containing DTT, the reagent will react with the DTT instead of your protein. Use TCEP (a phosphine), which does not react with alkylating agents rapidly, or remove DTT via desalting before adding the alkylating agent.

Q3: How does pH affect the stability of the Bromoacetamide reagent itself? A: At high pH (>9.0), hydroxide ions (


) compete with your protein to attack the bromoacetamide, hydrolyzing it to bromoacetic acid (which is unreactive for alkylation). This effectively lowers the concentration of your reagent over time. Keeping pH < 8.5 preserves reagent integrity [3].

Q4: My protein has a hyper-reactive cysteine (pKa ~5.5). How do I label only that residue? A: Perform the reaction at pH 6.0 . At this pH, the hyper-reactive cysteine will be thiolate (


) and reactive, while "standard" cysteines (pKa ~8.5) will be protonated (

) and largely inert. This is the basis of "reactivity profiling" [4].

References

  • Nielsen, M. L., et al. (2008). "Alkylating agents for proteomics."[4][5][6] Journal of Proteome Research. Explains the balance of pH and reactivity for haloacetamides.

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. The seminal paper on using pH to differentiate cysteine reactivity types.

  • Hansen, R. E., & Winther, J. R. (2009). "An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations." Analytical Biochemistry. Comprehensive review on thiol chemistry stability and pH dependence.

  • Shannon, D. A., & Weerapana, E. (2015). "Covalent protein modification: the current landscape of residue-specific electrophiles." Current Opinion in Chemical Biology. Discusses specificity of bromo- vs iodo- reagents.

Sources

Validation & Comparative

Competition assays using 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide vs reversible binders

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide (BAIB) Content Type: Technical Comparison & Protocol Guide[1]

Executive Summary: The Kinetic Divergence

In drug discovery, the distinction between a reversible binder and a targeted covalent inhibitor (TCI) is not merely structural—it is kinetic.[2] This guide compares the assay performance of 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide (hereafter BAIB ), a representative covalent probe featuring a reactive


-bromoacetamide warhead, against standard reversible benzamide binders.[1]

While reversible binders are driven by thermodynamic equilibrium (


, 

), BAIB operates through non-equilibrium kinetics driven by nucleophilic attack (typically on Cysteine). Consequently, standard competition assays used for reversible drugs will yield misleading data for BAIB unless specific time-dependent modifications are applied.[1]
Core Comparison Matrix
FeatureReversible Binders (Standard)Covalent Probe (BAIB)
Binding Mechanism Non-covalent (H-bonds, VdW)Electrophilic Alkylation (Covalent bond)
Key Parameter

,

(Equilibrium constants)

(Efficiency of inactivation)
Time Dependence None (Equilibrium reached quickly)High (

decreases over time)
Washout Effect Activity recoversActivity permanently lost
Assay Requirement Standard Endpoint AssayTime-Course / Jump-Dilution Assay

Mechanism of Action & Signaling Logic

To design a valid competition assay, one must understand the underlying reaction coordinate. Reversible binders engage in a transient equilibrium.[1] BAIB, however, follows a two-step mechanism: initial non-covalent binding (


) followed by an irreversible chemical step (

).[1]
Pathway Diagram (Graphviz)[1]

BindingMechanism E Enzyme (E) EI_rev E·I Complex (Equilibrium) E->EI_rev Kon EI_cov_pre E·BAIB* (Non-covalent) E->EI_cov_pre K_I (Affinity) I_rev Reversible Binder (I) I_rev->EI_rev I_cov Covalent Probe (BAIB) I_cov->EI_cov_pre EI_cov_final E-BAIB (Alkylated/Dead) EI_cov_pre->EI_cov_final k_inact (Irreversible)

Figure 1: Kinetic bifurcation between reversible equilibrium (yellow) and covalent inactivation (red/black).[1] Note that for BAIB, the reaction terminates in a stable adduct.

Critical Experimental Protocols

Protocol A: The "IC50 Shift" Assay (Time-Dependent Inhibition)

Objective: To demonstrate the covalent nature of BAIB compared to a reversible analog. A reversible binder will show a stable


 regardless of incubation time (once equilibrium is reached), whereas BAIB will show a "left-shift" (increasing potency) as time progresses.[1]

Reagents:

  • Target Protein: Purified enzyme (e.g., a Cys-active protease or Kinase).[1]

  • Probe: BAIB (Prepare 10 mM stock in DMSO).

  • Substrate: Fluorogenic or chromogenic substrate appropriate for the target.

  • Buffer: HEPES pH 7.5, 1 mM DTT (Note: Keep DTT low (<1mM) to avoid quenching the bromoacetamide warhead).

Workflow:

  • Preparation: Prepare a serial dilution of BAIB and the Reversible Control (8 points, 3-fold dilution).

  • Incubation (The Variable):

    • Plate 1: Incubate Enzyme + Inhibitor for 15 minutes .

    • Plate 2: Incubate Enzyme + Inhibitor for 60 minutes .

    • Plate 3: Incubate Enzyme + Inhibitor for 240 minutes .

  • Reaction Trigger: Add Substrate to all plates simultaneously.

  • Readout: Measure initial velocity (

    
    ) immediately.
    

Data Analysis:

  • Plot % Activity vs. Log[Inhibitor].

  • Reversible Result: Curves for 15, 60, and 240 min overlay perfectly.

  • BAIB Result: The curve shifts to the left (lower

    
    ) at longer incubation times.
    
  • Calculation: Use the equation

    
     to determine 
    
    
    
    .[1]
Protocol B: Competition Binding (Probe vs. Test Compound)

Objective: Using BAIB as a "Dark Probe" to screen for reversible binders. This is common if BAIB binds to a specific allosteric site.[1]

Workflow Diagram (Graphviz)

CompetitionWorkflow cluster_0 Step 1: Pre-Incubation cluster_1 Step 2: Pulse with Probe cluster_2 Step 3: Analysis Step1 Incubate Target + Reversible Test Drug Step2 Add BAIB (Covalent Probe) (Fixed Concentration ~ 2x KI) Step1->Step2  Equilibrium Reached   Step3 Measure Residual Activity or Mass Spec (Intact Protein) Step2->Step3  Competition for Cys  

Figure 2: Competition workflow. The reversible drug must protect the target from alkylation by BAIB.

Methodology:

  • Incubate Target Protein with varying concentrations of the Reversible Test Drug for 30 mins.

  • Add BAIB at a fixed concentration (typically

    
    ) for a fixed time (e.g., 30 mins).[1]
    
    • Note: The time must be short enough that BAIB doesn't alkylate 100% of the protein in the absence of inhibitor, but long enough to generate a signal.

  • Readout:

    • Option A (Mass Spec): Inject sample into LC-MS.[1] Measure the ratio of [Unmodified Protein] vs [BAIB-Labeled Protein]. The reversible drug will preserve the "Unmodified" peak.

    • Option B (Activity): Dilute rapidly (50-fold) to wash off the reversible binder and add substrate. Only protein not alkylated by BAIB will recover activity.[1]

Data Interpretation & Troubleshooting

The "Cheng-Prusoff" Trap

For reversible binders, we use the Cheng-Prusoff equation to convert


 to 

:

[1]

CRITICAL WARNING: You cannot use this equation for BAIB. Because BAIB is time-dependent, the


 approaches zero as time approaches infinity.[1] Instead, report the Second-Order Rate Constant  (

in

).
Comparative Data Table (Simulated)
ParameterReversible BenzamideBAIB (Covalent)Interpretation

(10 min)
50 nM200 nMBAIB appears weaker initially (slower onset).[1]

(60 min)
50 nM25 nMBAIB potency increases over time.[1]

(24 hrs)
50 nM< 1 nMBAIB eventually saturates the target.[1]
Jump Dilution Activity ReturnsNo ActivityConfirms irreversibility of BAIB.[1]
Troubleshooting the Bromoacetamide Warhead
  • Non-Specific Labeling: The bromoacetyl group is highly reactive.[3] It may react with free cysteines on the protein surface (non-catalytic) or with buffer components.

    • Solution: Perform a "Denatured Control."[1] Incubate BAIB with denatured protein. If labeling persists at the same rate, it is non-specific chemical alkylation, not binding-driven.

  • DTT Sensitivity: High concentrations of DTT or Mercaptoethanol will quench BAIB.[1]

    • Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent, as it does not react with bromoacetamides as aggressively as thiols do.[1]

References

  • Copeland, R. A. (2005).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[1] Link[1]

  • Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[2][4][5] Nature Reviews Drug Discovery, 10, 307–317. Link

  • Strelow, J. M. (2017).[1] "A Perspective on the Kinetics of Covalent and Irreversible Inhibition." SLAS Discovery, 22(1), 5-20.[1] Link

  • Bauer, R. A. (2015).[1] "Covalent inhibitors in drug discovery: from accidental discoveries to rational design." Drug Discovery Today, 20(9), 1061-1073.[1] Link

Sources

Kinetic Analysis of Time-Dependent Inhibition by 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous kinetic analysis of 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide , a Targeted Covalent Inhibitor (TCI) designed to irreversibly modify nucleophilic residues (typically Cysteine) within an enzyme's active site.

This analysis compares the compound against a Reversible Analog (non-reactive control) and a Standard Competitive Inhibitor to demonstrate the superior potency and residence time characteristic of the bromoacetyl warhead.

Executive Summary & Mechanism of Action

4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide (hereafter referred to as Compound BA-IPB ) is a kinetic probe belonging to the class of affinity-labeling reagents .[1] Unlike traditional reversible inhibitors that rely solely on thermal equilibrium (


), BA-IPB utilizes a two-step mechanism:
  • Recognition: The benzamide core aligns the molecule within the active site (

    
    ).
    
  • Inactivation: The electrophilic bromoacetyl "warhead" undergoes a nucleophilic substitution (

    
    ) with a proximal cysteine thiol, forming a permanent thioether bond (
    
    
    
    ).
Mechanistic Pathway (DOT Visualization)

InhibitionMechanism cluster_legend Kinetic Parameters E Enzyme (E) EI Non-Covalent Complex (E·I) E->EI k1 (Binding) I Inhibitor (I) (BA-IPB) I->EI EI->E k-1 (Dissociation) EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact (Alkylation) Irreversible K_I K_I = k-1/k1 (Affinity) Eff Efficiency = k_inact / K_I

Figure 1: Two-step inhibition mechanism. The initial reversible binding (


) positions the bromoacetyl group for the irreversible inactivation step (

).

Comparative Performance Analysis

The following table contrasts BA-IPB with a reversible analog (Acetamido-IPB) and a standard rapid-equilibrium inhibitor.

FeatureBA-IPB (Subject) Acetamido-IPB (Reversible Control) Standard Competitive Inhibitor
Binding Type Covalent (Irreversible)Non-covalent (Reversible)Non-covalent (Reversible)
Primary Metric

(

)

(nM)

(nM)
Time-Dependence Yes (

decreases over time)
No (Stable

)
No
Residence Time Infinite (requires protein turnover)Short (ms to min)Short to Medium
Washout Stability Activity does not recover Activity recovers fullyActivity recovers fully
Potency Driver Chemical reactivity + AffinityAffinity onlyAffinity only
Key Insight: The "Time-Shift" Phenomenon

For BA-IPB, the apparent


 is not a constant but a function of pre-incubation time (

).

  • Implication: Short incubations (e.g., 10 min) will drastically underestimate the potency of BA-IPB. A 60-minute pre-incubation is required to observe its true inhibitory potential.

Detailed Experimental Protocols

Experiment A: Determination of and (Kitz-Wilson Method)

This protocol determines the efficiency of the covalent reaction.

Reagents:

  • Enzyme Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Triton X-100, 1 mM DTT (Note: Keep DTT low <1mM to avoid scavenging the bromoacetyl group).

  • Substrate: Fluorogenic peptide or specific substrate at

    
    .
    
  • Inhibitor: BA-IPB (Prepare 1000x stock in DMSO).

Workflow:

  • Preparation: Prepare a 7-point dilution series of BA-IPB (e.g., 0.1

    
    M to 100 
    
    
    
    M).
  • Incubation: Mix Enzyme + Inhibitor. At time points

    
     min, remove an aliquot.
    
  • Activity Assay: Dilute the aliquot 1:50 into a solution containing the Substrate (to stop further inhibition and start the reaction).

  • Measurement: Monitor product formation (RFU/min) to get the remaining enzyme activity (

    
    ).
    

Data Analysis:

  • Primary Plot: Plot

    
     vs. Time for each inhibitor concentration 
    
    
    
    .
    • The slope of each line is

      
      .
      
  • Secondary Plot: Plot

    
     vs. 
    
    
    
    .
    • Fit to the hyperbolic equation:

      
      
      
    • 
      :  The asymptote at infinite 
      
      
      
      (max rate of inactivation).
    • 
      :  The concentration at half-maximal inactivation rate.
      
Experiment B: Jump-Dilution (Irreversibility Check)

To prove BA-IPB is a true covalent inhibitor and not just a slow-tight binder.

Workflow:

  • Incubate: Enzyme + BA-IPB (at

    
    ) for 60 mins.
    
  • Dilute: Rapidly dilute the mixture 100-fold into buffer containing Substrate.

  • Control: Perform the same with the Reversible Control (Acetamido-IPB).

  • Readout:

    • Reversible Control: Activity will recover rapidly as the inhibitor dissociates.

    • BA-IPB: Activity will remain near 0% (flat line), confirming the covalent bond.

Visualizing the Kinetic Workflow

ExperimentalWorkflow cluster_incubation Time-Dependent Incubation start Start: Enzyme + Inhibitor Mix t0 t=0 min start->t0 t1 t=10 min start->t1 t2 t=60 min start->t2 dilution Rapid Dilution into Substrate (Stop Inhibition) t0->dilution t1->dilution t2->dilution readout Measure Residual Velocity (v) dilution->readout calc Calculate k_obs for each [I] readout->calc final Fit k_inact and K_I calc->final

Figure 2: The "Kitz-Wilson" workflow involves incubating enzyme and inhibitor for varying times before measuring residual activity.

Expert Insights & Troubleshooting

  • DTT Sensitivity: Bromoacetyl groups are highly reactive toward free thiols. If your assay buffer contains high DTT (>1 mM) or

    
    -mercaptoethanol, the inhibitor will be quenched before it reaches the enzyme. Recommendation:  Use TCEP (non-nucleophilic) or keep DTT < 1 mM.
    
  • Solubility: Benzamides can be hydrophobic. Ensure DMSO concentration is constant (< 5%) across all wells to prevent enzyme denaturation artifacts.

  • Hyperbolic vs. Linear: If the

    
     vs 
    
    
    
    plot is linear (does not saturate), it means
    
    
    is very high (
    
    
    ). In this case, you can only determine the ratio
    
    
    (second-order rate constant), which is sufficient for ranking potency.

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237(10), 3245-3249.

  • Singh, J., et al. (2011). The resurgence of covalent drugs.[2] Nature Reviews Drug Discovery, 10, 307–317.

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Binding. SLAS Discovery, 22(1), 3-20.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Risk Profile

You are handling 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide . While specific SDS data for this exact catalog number may be sparse, its structure dictates its safety protocol. This molecule contains an


-bromoacetamide  moiety—a potent electrophilic "warhead" designed for covalent protein modification (often targeting cysteine residues).

Operational Axiom: Treat this compound not just as a toxic solid, but as a sensitizing alkylating agent . It possesses the capability to irreversibly modify biological macromolecules, leading to potential cytotoxicity, skin sensitization, and lachrymatory effects.

Part 1: Hazard Identification & Mechanism (The "Why")

To handle this compound safely, you must understand its mechanism of toxicity. It is not merely a poison; it is a chemical reagent that reacts with you.

The Alkylation Mechanism

The carbon adjacent to the bromine (C-Br) is electron-deficient. Upon contact with biological nucleophiles (like the thiol group -SH in skin proteins or glutathione), it undergoes an


 displacement reaction.
  • Immediate Effect: Direct tissue damage (chemical burns/irritation) and lachrymation (tearing) if aerosolized.

  • Delayed Effect: Allergic contact dermatitis (sensitization). Once sensitized, trace exposure can trigger anaphylactic-type reactions.

Physical Properties & Risk Factors
PropertyCharacteristicSafety Implication
Physical State White/Off-white SolidHigh risk of dust/aerosol generation during weighing.
Reactivity ElectrophilicReacts violently with strong nucleophiles (bases, thiols).
Solubility DMSO, DMFSolutions penetrate skin faster than solids; DMSO acts as a carrier vehicle, dragging the toxin into the bloodstream.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" are insufficient for alkylating agents in solution, particularly DMSO. You must employ a Barrier Redundancy Strategy .

Glove Selection Protocol

Critical Insight: Nitrile rubber degrades slowly, but thin nitrile (4 mil) allows permeation of small halogenated molecules and carrier solvents (DMSO) in minutes.

The "Self-Validating" Double-Glove System:

  • Inner Layer: High-contrast color (e.g., Blue or Orange Nitrile).

  • Outer Layer: Long-cuff, chemically tested Nitrile (minimum 5-6 mil) or Silver Shield® (Laminate) for stock preparation.

  • Validation: If the inner glove color becomes visible through a tear or swelling in the outer glove, the barrier is breached.

Respiratory & Eye Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are prohibited due to the risk of migrating dust causing severe lachrymation.

  • Lungs: All solid handling must occur in a certified Chemical Fume Hood. If work must occur outside a hood (strongly discouraged), a P100/OV respirator is mandatory.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DMF) State->Liquid Resp Respiratory Control Solid->Resp Glove Glove Protocol Liquid->Glove Hood Fume Hood Required (No open bench work) Resp->Hood DoubleNitrile Double Nitrile (Change every 15 min) Glove->DoubleNitrile Dilute (<10mM) Laminate Silver Shield / Laminate (Required for Stock Prep) Glove->Laminate Conc. (>10mM)

Figure 1: Decision logic for PPE selection based on physical state and concentration.[1]

Part 3: Operational Workflow (Step-by-Step)

Weighing & Solubilization

Objective: Prevent static-driven dispersion of the powder.

  • Engineering Control: Place the analytical balance inside the fume hood. If vibration is an issue, use a static-dissipative balance enclosure.

  • Static Elimination: Use an ionizing gun or anti-static brush on the weighing boat before adding the compound.

  • The "Add-Solvent-To-Solid" Rule: Never dump the powder into a solvent. Place the powder in the vial first, then gently stream the solvent (DMSO) down the side of the vial to minimize aerosol displacement.

  • Cap & Wipe: Cap the vial immediately. Wipe the exterior of the vial with a Kimwipe dampened with methanol (while wearing double gloves) before removing it from the hood.

Instrument Contamination Control

When moving samples to LC-MS or NMR:

  • Use septum caps only. Never transport open vials.

  • Assume the outside of the vial is contaminated. Place the vial inside a secondary container (Ziploc bag or beaker) for transport.

Part 4: Emergency Response & Deactivation[2]

You need a chemical method to destroy the "warhead" (the C-Br bond) in case of a spill. Water is not enough.

The Deactivation Solution (The "Quench")

Prepare a "Scavenger Solution" that acts as a potent nucleophile to displace the bromide and render the molecule non-reactive.

Recipe:

  • 50% Water

  • 40% Ethanol (or Isopropanol)

  • 5% Sodium Thiosulfate (

    
    )
    
  • 5% Sodium Bicarbonate (

    
    )
    

Mechanism: The thiosulfate ion (


) attacks the alpha-carbon, displacing the bromide. The bicarbonate neutralizes any hydrobromic acid (HBr) generated.
Spill Cleanup Protocol (Visualization)

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Alert Lab) Spill->Isolate PPE 2. Don PPE (Goggles, Double Gloves) Isolate->PPE Cover 3. Cover with Absorbent Pads PPE->Cover Apply 4. Apply Deactivation Solution (Soak Pads) Cover->Apply Wait 5. Wait 15 Mins (Allow Reaction) Apply->Wait Collect 6. Collect as Hazardous Waste Wait->Collect

Figure 2: Step-by-step spill response workflow ensuring chemical neutralization.

Part 5: Waste Disposal & Compliance[2]

Do not mix with general organic waste if possible.

  • Segregation: Label waste containers specifically as "Halogenated Organics - High Potency."

  • Liquid Waste: Combine with the Deactivation Solution (Thiosulfate) in the waste container to ensure any active "warhead" is quenched over time.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged in thick polyethylene bags (3 mil+) and labeled as toxic solid waste.

References

  • National Institutes of Health (PubChem). 2-Bromoacetamide Safety Data & Toxicity Profile. (Source for functional group toxicity).[2] [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Controlling Exposure to Hazardous Chemicals. [Link]

  • University of California, Berkeley (EH&S). Guidelines for Handling Acutely Toxic Chemicals (Alkylating Agents). [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide
Reactant of Route 2
Reactant of Route 2
4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.